O-Methyl candicine iodide
Overview
Description
O-Methyl candicine iodide is a quaternary ammonium salt derived from candicine, a naturally occurring alkaloid. This compound is characterized by its phenethylamine skeleton and is known for its significant biological activity. It is commonly found in various plants, including certain species of cacti and barley .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the earliest methods for synthesizing O-Methyl candicine iodide involves the N-methylation of hordenine using methyl iodide. This reaction typically occurs under controlled conditions to ensure the formation of the quaternary ammonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: O-Methyl candicine iodide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the quaternary ammonium structure, leading to different derivatives.
Substitution: Commonly involves the replacement of the iodide ion with other anions or functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed to replace the iodide ion under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while substitution reactions can produce a variety of substituted quaternary ammonium salts .
Scientific Research Applications
O-Methyl candicine iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: Investigated for its biological activity, including its effects on neuromuscular systems.
Medicine: Explored for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of O-Methyl candicine iodide involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can interact with cell membranes and proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Candicine: The parent compound from which O-Methyl candicine iodide is derived.
Hordenine: Another related alkaloid with similar structural features.
Leptodactyline: A positional isomer of candicine found in certain amphibians
Uniqueness: this compound is unique due to its specific quaternary ammonium structure and the presence of the iodide ion. This gives it distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(4-methoxyphenyl)ethyl-trimethylazanium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20NO.HI/c1-13(2,3)10-9-11-5-7-12(14-4)8-6-11;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPKXIBGSRZQKU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)OC.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80638027 | |
Record name | 2-(4-Methoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80638027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27946-67-4 | |
Record name | O-Methyl candicine iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123406 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Methoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80638027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-METHYLCANDICINE IODIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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